Clevudine

Vue d'ensemble

Description

Clevudine is a synthetic pyrimidine analogue with activity against hepatitis B virus (HBV). Intracellularly, this compound is phosphorylated to its active metabolites, this compound monophosphate and triphosphate. The triphosphate metabolite competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This compound has a long half-life and shows significant reduction of covalently closed circular DNA (cccDNA), therefore the patient is less likely to have a relapse after treatment is discontinued.

Mécanisme D'action

Target of Action

FMAU, also known as Clevudine, is a thymidine analog . Its primary target is thymidine kinase , an enzyme that plays a crucial role in the DNA synthesis pathway. Thymidine kinase phosphorylates thymidine, preparing it for incorporation into DNA .

Mode of Action

FMAU is phosphorylated by thymidine kinase and subsequently incorporated into DNA . This process is essential for the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The primary biochemical pathway affected by FMAU is the DNA synthesis pathway . By being incorporated into DNA, FMAU can influence the replication of DNA, which is a critical process in cell proliferation . FMAU is preferably phosphorylated by thymidine kinase 2 (TK2) and can track TK2 activity and mitochondrial mass in cellular stress .

Pharmacokinetics

The pharmacokinetics of FMAU have been studied in various settings . In blood and urine, more than 95% of the activity was present as intact FMAU at the end of the studies . This indicates that FMAU is resistant to degradation, which could enhance its bioavailability .

Result of Action

The result of FMAU’s action can be observed through imaging techniques such as positron emission tomography (PET) . Active tumors in various organs were clearly visualized with standardized uptake values (SUVs), indicating the compound’s effect at the molecular and cellular levels . FMAU is selectively retained in DNA of the proliferating tissues .

Action Environment

The action of FMAU can be influenced by various environmental factors. For instance, the physiological uptake by the liver and kidneys can limit the visualization of FMAU in the upper abdomen . Moreover, the compound’s action can be affected by cellular stress, as FMAU can track TK2 activity and mitochondrial mass in such conditions .

Analyse Biochimique

Biochemical Properties

Clevudine plays a crucial role in biochemical reactions by acting as a nucleoside analog reverse transcriptase inhibitor. It is efficiently phosphorylated to its active triphosphate form within cells, which then inhibits the HBV polymerase enzyme. This inhibition prevents the synthesis of viral DNA, thereby reducing viral replication . This compound interacts with several biomolecules, including enzymes such as DNA polymerase and reverse transcriptase, as well as proteins involved in nucleotide metabolism. The nature of these interactions involves competitive inhibition, where this compound competes with natural nucleosides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hepatocytes, this compound is phosphorylated to its active triphosphate form, which inhibits HBV replication. This inhibition leads to a reduction in viral load and an improvement in liver function . Additionally, this compound has been shown to impair mitochondrial function and glucose-stimulated insulin secretion in insulin-releasing cells, such as INS-1E cells. This impairment is associated with mitochondrial DNA depletion and reduced mitochondrial activity, which can lead to the development of diabetes in patients receiving long-term this compound treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active triphosphate form within cells. This active form inhibits the HBV polymerase enzyme by competing with natural nucleosides for incorporation into the viral DNA. Once incorporated, this compound causes chain termination, preventing further elongation of the viral DNA strand . Additionally, this compound has been shown to inhibit DNA polymerase-γ, a nuclear-encoded polymerase important for mitochondrial DNA replication. This inhibition can lead to mitochondrial toxicity and associated side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits potent antiviral activity with a marked post-treatment antiviral effect. Long-term treatment with this compound can lead to the development of resistance and myopathy in some cases . The stability and degradation of this compound in vitro and in vivo have been studied, with findings indicating that this compound maintains its antiviral activity over extended periods, but resistance can develop with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antiviral activity, with higher doses leading to greater reductions in viral load . High doses of this compound can also lead to adverse effects, such as mitochondrial toxicity and myopathy. In animal models, this compound has been shown to cause dose-dependent decreases in mitochondrial DNA copy number and mitochondrial function, which can lead to impaired cellular metabolism and insulin secretion .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its phosphorylation to the active triphosphate form. This phosphorylation is carried out by cellular kinases, and the active triphosphate form inhibits the HBV polymerase enzyme . Additionally, this compound undergoes intracellular and intramitochondrial phosphorylation, which can lead to mitochondrial toxicity and associated side effects . The metabolic pathways of this compound also involve its interaction with enzymes such as DNA polymerase and reverse transcriptase, which are crucial for its antiviral activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active triphosphate form . The distribution of this compound within cells is influenced by its interaction with cellular proteins and transporters, which can affect its localization and accumulation. Studies have shown that this compound accumulates in the liver, where it exerts its antiviral effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and the nucleus. In the mitochondria, this compound inhibits DNA polymerase-γ, leading to mitochondrial DNA depletion and impaired mitochondrial function . In the nucleus, this compound inhibits the HBV polymerase enzyme, preventing viral DNA synthesis and replication . The localization of this compound within these subcellular compartments is crucial for its antiviral activity and associated side effects.

Activité Biologique

Clevudine, also known as L-FMAU (L-2'-deoxy-2'-fluoro-β-D-arabinofuranosyluracil), is a synthetic nucleoside analog primarily utilized in the treatment of chronic hepatitis B virus (HBV) infections. Its mechanism of action involves the inhibition of reverse transcriptase, an essential enzyme for viral replication, making it a potent antiviral agent. This article explores the biological activity of this compound, detailing its efficacy, safety profile, and resistance mechanisms based on diverse studies and clinical findings.

This compound acts as a reverse transcriptase inhibitor, which is crucial in the lifecycle of HBV. By mimicking natural nucleosides, this compound gets incorporated into the viral DNA during replication, leading to chain termination. This action effectively reduces the viral load in infected patients and aids in liver function recovery.

Antiviral Efficacy

Numerous studies have documented this compound's antiviral potency against HBV. In a clinical trial involving patients with chronic hepatitis B, this compound treatment resulted in significant reductions in serum HBV DNA levels and normalization of alanine aminotransferase (ALT) levels. For instance:

Safety Profile

This compound is generally well tolerated among patients; however, some adverse effects have been reported. The most notable is This compound myopathy , characterized by muscle pain and weakness, which has been observed in a subset of patients undergoing treatment for chronic hepatitis B. Importantly, severe adverse events are rare, indicating a favorable safety profile compared to other antiviral therapies .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop. Studies have identified specific mutations in the HBV genome associated with this compound resistance. For example:

- Mutations : The most common mutations include L180M and M204V, which alter the reverse transcriptase enzyme's structure and function.

- Clinical Implications : Patients exhibiting these mutations may experience treatment failure and require alternative therapeutic strategies.

A study by Kim et al. (2011) highlighted that while resistance mutations can occur, they are less frequent compared to other nucleoside analogs used for HBV treatment .

Case Study 1: Efficacy in Chronic Hepatitis B

In a clinical trial involving 120 patients with chronic hepatitis B, this compound demonstrated significant antiviral activity over a 48-week period. Patients receiving 30 mg/day showed:

- HBV DNA Reduction : A mean decrease of 4 log10 copies/mL.

- ALT Normalization : 70% of patients achieved normal ALT levels by week 24.

Case Study 2: Resistance Development

A longitudinal study followed 50 patients on this compound therapy for over two years. Among these:

- Resistance Rate : Approximately 15% developed resistance mutations.

- Outcome : Patients with detected mutations were switched to tenofovir and showed improved viral suppression within three months.

Applications De Recherche Scientifique

Summary of Clinical Trials

- Phase II Clinical Trials : In a randomized phase II study involving patients with chronic HBV infection, clevudine demonstrated potent antiviral activity. Patients receiving doses between 10 mg and 200 mg daily showed significant reductions in serum HBV DNA levels, with a notable decrease maintained for up to 24 weeks post-treatment cessation .

- Comparison with Lamivudine : this compound was found to be more effective than lamivudine in suppressing HBV DNA levels. In trials, patients treated with this compound achieved a greater mean reduction in HBV DNA levels at both 24 weeks (-5.0 vs. -4.2 log10 IU/mL) and 48 weeks (-5.2 vs. -4.2 log10 IU/mL) compared to those treated with lamivudine .

- Long-term Effects : The prolonged effect of this compound treatment is attributed to its ability to reduce covalently closed circular DNA (cccDNA) levels in hepatocytes, which is critical for HBV persistence .

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Notable among these are cases of mitochondrial myopathy associated with long-term use, leading to symptoms such as muscle pain and weakness . Monitoring for such side effects is essential during prolonged therapy.

Data Table: Efficacy Comparison of this compound and Lamivudine

| Parameter | This compound (30 mg/day) | Lamivudine (100 mg/day) |

|---|---|---|

| Mean HBV DNA Reduction (Week 24) | -5.0 log10 IU/mL | -4.2 log10 IU/mL |

| Mean HBV DNA Reduction (Week 48) | -5.2 log10 IU/mL | -4.2 log10 IU/mL |

| Percentage Achieving Undetectable HBV DNA (Week 48) | 60.4% | 38.1% |

| Reported Adverse Events | Mild myopathy in 5.7% | Similar incidence |

Case Studies

- Woodchuck Model Studies : Preclinical studies using woodchucks infected with woodchuck hepatitis virus demonstrated that this compound could reduce viral load by up to a thousand-fold . This animal model provided insights into the drug's mechanism and potential effectiveness in humans.

- Patient Outcomes : In clinical settings, patients treated with this compound exhibited significant biochemical improvements without evidence of viral resistance during treatment periods . Follow-up studies indicated sustained viral suppression even after discontinuation of therapy.

Propriétés

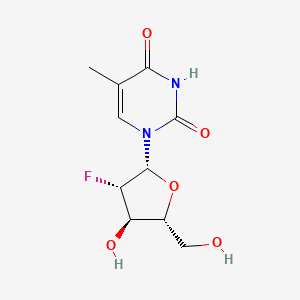

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJCSTXCAQSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861432 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69256-17-3 | |

| Record name | NSC678516 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does clevudine exert its antiviral effect against HBV?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI) that disrupts HBV replication by targeting the viral polymerase enzyme. [] Once inside the cell, this compound is phosphorylated to its active triphosphate form, this compound triphosphate. [] this compound triphosphate acts as a noncompetitive inhibitor of HBV polymerase, meaning it doesn't directly compete with natural nucleotides for binding sites. [] Instead, it binds to the polymerase and distorts its active site, preventing essential steps in viral DNA synthesis. [] This includes the protein priming process, where the polymerase uses itself as a primer to initiate DNA synthesis, and the DNA chain elongation process. []

Q2: How does the mechanism of action of this compound differ from other NRTIs?

A2: Unlike chain-terminating NRTIs, which are incorporated into viral DNA and halt further extension, this compound triphosphate inhibits HBV polymerase without being incorporated itself. [] This unique mechanism contributes to this compound's potent and prolonged antiviral activity, leading to sustained suppression of HBV DNA even after treatment cessation. [, ]

Q3: What is the significance of this compound's ability to reduce covalently closed circular DNA (cccDNA)?

A3: cccDNA plays a crucial role in HBV persistence, as it serves as the template for viral transcription and replication. [] this compound has demonstrated significant reductions in cccDNA levels in animal models, suggesting its potential to contribute to a functional cure for chronic HBV infection. [, ]

Q4: How effective is this compound in suppressing HBV DNA in clinical studies?

A4: Clinical trials have shown that this compound effectively suppresses HBV DNA in both HBeAg-positive and HBeAg-negative patients with chronic HBV infection. [, , , , , ] In a study of treatment-naïve patients, 59% of HBeAg-positive patients and 92% of HBeAg-negative patients achieved undetectable HBV DNA levels after 24 weeks of this compound treatment. [] These results highlight the potent antiviral activity of this compound in clinical settings.

Q5: What is the duration of HBV DNA suppression after this compound treatment?

A5: A notable characteristic of this compound is its ability to maintain antiviral activity even after treatment discontinuation. [, ] Studies have reported sustained suppression of HBV DNA for several months post-treatment, a feature not commonly observed with other NRTIs. [, , ] This sustained response may be attributed to this compound's long intracellular half-life and unique mechanism of action. [, ]

Q6: What are the potential adverse effects associated with long-term this compound therapy?

A6: While generally well-tolerated, long-term this compound therapy has been associated with the development of myopathy, a muscle disorder characterized by muscle weakness and elevated creatine kinase levels. [, , , , ] This adverse effect appears to be reversible upon this compound discontinuation. [, ]

Q7: Are there any known risk factors for developing this compound-induced myopathy?

A7: While the exact mechanisms underlying this compound-induced myopathy are still being investigated, research suggests that long-term this compound therapy can lead to depletion of mitochondrial DNA in skeletal muscle, contributing to mitochondrial myopathy. [] Close monitoring of muscle function and creatine kinase levels is crucial during this compound treatment. []

Q8: What are the known mechanisms of resistance to this compound?

A8: Prolonged this compound therapy can lead to the emergence of viral resistance, primarily associated with mutations in the HBV polymerase gene. [, , , ] The most commonly observed mutation is rtM204I, which has also been implicated in resistance to other NRTIs like lamivudine. [, ] Other mutations, such as rtL180M, have also been reported. []

Q9: Does prior lamivudine exposure influence the development of this compound resistance?

A9: Yes, patients previously treated with lamivudine may be at a higher risk of developing this compound resistance. [, ] The presence of lamivudine-resistant HBV strains, even as minor populations, can contribute to rapid selection for this compound resistance. [] This highlights the importance of obtaining a detailed treatment history before initiating this compound therapy.

Q10: What are the future research directions for this compound in HBV treatment?

A10: Current research is exploring the potential of this compound in combination therapies to enhance antiviral efficacy and reduce resistance development. [, ] Additionally, next-generation ASPINs, like ATI-2173, are being developed with the aim of improving the pharmacokinetic profile and potentially eliminating the risk of myopathy associated with this compound. [, , ] Further studies are needed to fully elucidate the long-term efficacy and safety of this compound-containing regimens and their potential contribution to HBV cure strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.